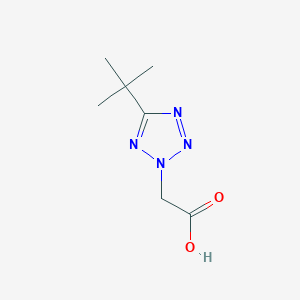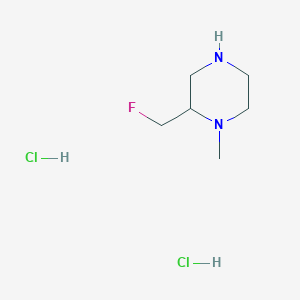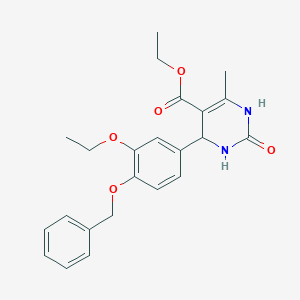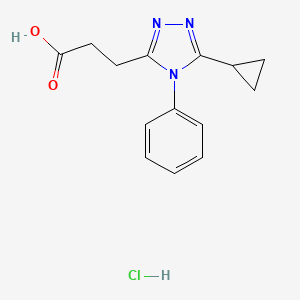
2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 5-aryl-2H-tetrazole compounds, including those with acetic acid functionalities, involves multiple steps that target specific properties such as superoxide scavenging activity and anti-inflammatory potential. For example, Maxwell et al. (1984) describe the synthesis of a series of 5-aryl-2H-tetrazoles and their acetic acid derivatives, highlighting the methodological approaches to achieving compounds with desired biological activities (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives, including the target compound, is characterized by the presence of a tetrazole ring—a five-membered ring consisting of four nitrogen atoms and one carbon atom. This structure confers unique electronic and steric properties. Kanno et al. (1991) detailed the structure of a related tetrazole derivative, highlighting the importance of the tetrazole ring in determining the compound's reactivity and interaction with biological targets (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Chemical Reactions and Properties
Tetrazole compounds, including “2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid”, can undergo various chemical reactions, leveraging the reactive nature of the tetrazole ring. These reactions can lead to the formation of diverse derivatives with potential biological and industrial applications. Pagacz-Kostrzewa et al. (2014) explored the thermal decomposition and photochemistry of a similar compound, shedding light on its reactivity under different conditions (Pagacz-Kostrzewa, Krupa, & Wierzejewska, 2014).
Wissenschaftliche Forschungsanwendungen
Complex Formation with Palladium(II)
2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid has been used in the synthesis of water-soluble palladium(II) complexes. These complexes are characterized by high-resolution electrospray ionization mass spectrometry, nuclear magnetic resonance, infrared spectroscopies, and X-ray diffraction, demonstrating its utility in complexation reactions (Protas et al., 2017).
Synthesis of Pyrimidin-4-one Derivatives
This compound has been involved in the synthesis of 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, showcasing its role in facilitating complex organic synthesis and the formation of novel heterocyclic compounds (Kanno et al., 1991).
Development of Superoxide Scavengers and Anti-inflammatory Agents
Research has explored the synthesis of 5-aryl-2H-tetrazole-2-acetic acids with potential applications as superoxide scavengers and anti-inflammatory agents, indicating its importance in medicinal chemistry (Maxwell et al., 1984).
Synthesis of Fungicidal Agents
It has also been used in the synthesis of novel fungicidal compounds, highlighting its role in agricultural chemistry and plant protection (Mao et al., 2013).
Role in Radiopharmaceuticals Synthesis
This compound played a role in synthesizing radiolabeled compounds for metabolic profiling studies, underlining its significance in radiopharmaceuticals (Maxwell & Tran, 2017).
Alkylation Reactions
It is involved in selective alkylation reactions, demonstrating its utility in organic synthesis and the creation of specialized organic compounds (Koren & Gaponik, 1990).
Safety and Hazards
The safety information for “2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid” includes GHS07 pictograms and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The future directions for “2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid” and similar compounds could involve further exploration of their potential biological activity, given that the tetrazole ring is considered a biomimic of the carboxylic acid functional group . Additionally, the development of more efficient synthesis methods could be a focus of future research .
Wirkmechanismus
Target of Action
It’s known that tetrazoles often act as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Tetrazoles are known to mimic the carboxylic acid functional group . This property allows them to interact with biological targets in a similar way to carboxylic acids, potentially leading to similar physiological effects .
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound could potentially affect similar biochemical pathways as those influenced by carboxylic acids.
Pharmacokinetics
It’s known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound could potentially have similar absorption, distribution, metabolism, and excretion (ADME) properties as carboxylic acids.
Result of Action
Tetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound could potentially have similar effects.
Action Environment
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound’s action could potentially be influenced by the electrostatic environment within the body.
Eigenschaften
IUPAC Name |
2-(5-tert-butyltetrazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)6-8-10-11(9-6)4-5(12)13/h4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCBLFAKUJUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)
![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)

![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)